molecular formula C19H16Cl2N2O3S B12142048 (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12142048
M. Wt: 423.3 g/mol
InChI Key: BEWDJFZSLSXJPS-YBEGLDIGSA-N
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Description

(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dichloroaniline with 4-ethoxy-3-methoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. Catalysts like acetic acid or p-toluenesulfonic acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the aromatic substituents.

    Reduction: Reduction reactions could target the imino group or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

Biologically, thiazolidinones have been studied for their antimicrobial, antifungal, and antiviral properties. This compound may exhibit similar activities and could be investigated for its potential as a therapeutic agent.

Medicine

In medicine, the compound might be explored for its potential as an anti-inflammatory, anticancer, or antidiabetic agent. Thiazolidinones have shown promise in these areas, and this compound could be a candidate for further research.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound could inhibit or activate specific pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one
  • (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxybenzylidene)-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one may exhibit unique biological activities or chemical reactivity due to the presence of both ethoxy and methoxy substituents on the benzylidene group. These substituents can influence the compound’s electronic properties and interactions with molecular targets.

Properties

Molecular Formula

C19H16Cl2N2O3S

Molecular Weight

423.3 g/mol

IUPAC Name

(5Z)-2-(2,3-dichlorophenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16Cl2N2O3S/c1-3-26-14-8-7-11(9-15(14)25-2)10-16-18(24)23-19(27-16)22-13-6-4-5-12(20)17(13)21/h4-10H,3H2,1-2H3,(H,22,23,24)/b16-10-

InChI Key

BEWDJFZSLSXJPS-YBEGLDIGSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC

Origin of Product

United States

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